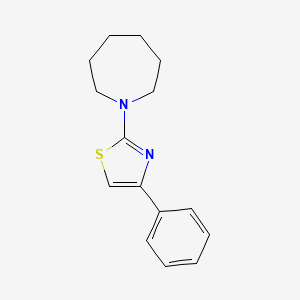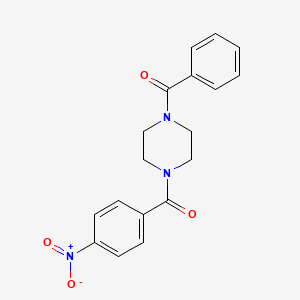
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMePyPB, and it is a derivative of pyrrolidine.
Wissenschaftliche Forschungsanwendungen
FMePyPB has been studied extensively for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, FMePyPB has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in gene expression regulation. This inhibition leads to an increase in the acetylation of histones, resulting in altered gene expression.
Wirkmechanismus
The exact mechanism of action of FMePyPB is not fully understood, but it is believed to involve the inhibition of HDAC activity. As mentioned earlier, this inhibition leads to increased histone acetylation, resulting in altered gene expression. This altered gene expression may be responsible for the observed anticonvulsant, analgesic, and anti-inflammatory properties of FMePyPB.
Biochemical and Physiological Effects:
FMePyPB has been shown to exhibit anticonvulsant effects in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of arthritis. In addition, FMePyPB has been shown to have anxiolytic effects in animal models of anxiety. These effects are believed to be due to the altered gene expression resulting from HDAC inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
FMePyPB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit high purity and yield. In addition, it has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties in animal models. However, there are also some limitations to using FMePyPB in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of FMePyPB. One area of interest is its potential use as a therapeutic agent for epilepsy, pain, and inflammation. Further studies are needed to better understand its mechanism of action and to determine its efficacy and safety in humans. In addition, FMePyPB may have potential applications in the field of epigenetics, as HDAC inhibitors have been shown to have therapeutic potential in various diseases, including cancer. Further studies are needed to determine the potential of FMePyPB as an HDAC inhibitor and its effects on gene expression.
Synthesemethoden
The synthesis of FMePyPB involves the reaction of 2-fluorobenzoyl chloride with 4-methylphenylpyrrolidine in the presence of a base. The resulting intermediate is then treated with butanoyl chloride to obtain FMePyPB. This method has been reported to yield the compound in high purity and yield.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12-6-8-13(9-7-12)16(20)10-11-17(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZGIAWHDCZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5817561.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)
![N-(2-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5817577.png)

![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5817585.png)


![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)


![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)